N-Methyl-1-nitroacridin-9-amine
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Overview
Description
N-Methyl-1-nitroacridin-9-amine is a chemical compound with the molecular formula C14H11N3O2. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .
Preparation Methods
The synthesis of N-Methyl-1-nitroacridin-9-amine typically involves the N-methylation of 1-nitroacridin-9-amine. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines . This process involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, and formaldehyde, along with catalytic systems to facilitate the reaction . Another efficient method is the N-methylation of secondary amines under mechanochemical conditions, which involves the use of a vibrational ball mill and formalin as a methylating agent .
Chemical Reactions Analysis
N-Methyl-1-nitroacridin-9-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be converted to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methyl-1-nitroacridin-9-amine has several scientific research applications:
Medicinal Chemistry: Acridine derivatives, including this compound, are studied for their potential as anti-cancer agents due to their ability to intercalate DNA and inhibit topoisomerase enzymes. They have shown cytotoxic activity against various cancer cell lines.
Material Science: Acridine derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-Methyl-1-nitroacridin-9-amine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
N-Methyl-1-nitroacridin-9-amine can be compared with other acridine derivatives, such as:
Quinacrine: Known for its anti-malarial and anti-cancer properties.
Amsacrine: Used in the treatment of acute leukemia.
Thiazacridine: Studied for its anti-cancer activity.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and photophysical properties. The presence of the nitro group and the N-methylation are key features that differentiate it from other acridine derivatives .
Properties
CAS No. |
19395-61-0 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-methyl-1-nitroacridin-9-amine |
InChI |
InChI=1S/C14H11N3O2/c1-15-14-9-5-2-3-6-10(9)16-11-7-4-8-12(13(11)14)17(18)19/h2-8H,1H3,(H,15,16) |
InChI Key |
CGAGOAVPWUULJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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